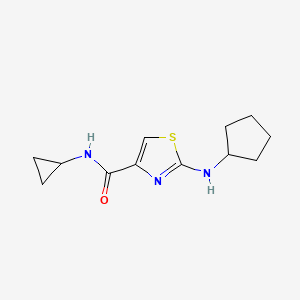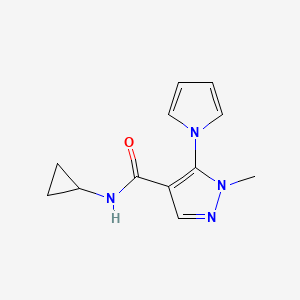![molecular formula C19H18N4O2S B4522212 2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide](/img/structure/B4522212.png)
2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide
Overview
Description
2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a phenyl ring substituted with a methylsulfanyl group, and a pyridylmethyl acetamide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide typically involves multiple steps:
Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the phenyl ring: The phenyl ring with a methylsulfanyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a halogenated pyridazinone.
Attachment of the pyridylmethyl acetamide moiety: This step involves the reaction of the pyridazinone intermediate with 2-pyridylmethylamine and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinone core can undergo reduction to form dihydropyridazinone derivatives using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Halogenated, nitrated phenyl derivatives.
Scientific Research Applications
2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-pyridylmethyl)acetamide can be compared with other pyridazinone derivatives and phenyl-substituted compounds.
Uniqueness
Structural Features: The combination of a pyridazinone core, a methylsulfanyl-substituted phenyl ring, and a pyridylmethyl acetamide moiety makes this compound unique.
Biological Activity: Its specific interactions with enzymes and receptors distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-26-16-7-5-14(6-8-16)17-9-10-19(25)23(22-17)13-18(24)21-12-15-4-2-3-11-20-15/h2-11H,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBYRVGYSCHVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-dimethoxyphenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B4522129.png)


![ethyl 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B4522153.png)
![({[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid](/img/structure/B4522164.png)


![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(2-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B4522179.png)
![N-[4-(propan-2-yl)phenyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4522191.png)
![N-[2-(4-fluorophenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B4522195.png)


![4-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B4522211.png)
![2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-6-(3-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4522216.png)
